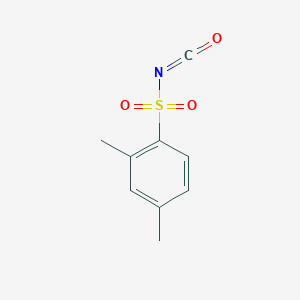

2,4-二甲苯-1-磺酰异氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

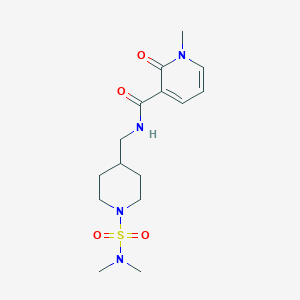

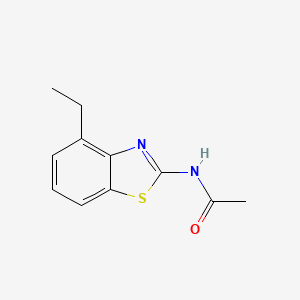

2,4-Dimethylbenzene-1-sulfonyl isocyanate is an organic compound that contains a sulfonyl isocyanate group . It is derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring .

Synthesis Analysis

Isocyanates, including 2,4-Dimethylbenzene-1-sulfonyl isocyanate, are usually produced from amines by phosgenation, which involves treating with phosgene . This process proceeds via the intermediacy of a carbamoyl chloride . Another route to isocyanates entails addition of isocyanic acid to alkenes .Molecular Structure Analysis

The molecular structure of 2,4-Dimethylbenzene-1-sulfonyl isocyanate is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .科学研究应用

环境应用

- 硫化合物的氧化:研究探索了使用各种材料(例如 TiO2 和芳香光敏剂)对硫化合物(如甲硫醇、二甲硫)进行光催化处理。这些工艺旨在减少这些化合物在工业和水处理厂中的恶臭和有害影响。研究表明,不同的材料会导致不同的氧化途径和产物,突出了环境修复技术的潜力 (Cantau 等人, 2007)。

药学应用

- DMSO 的药理作用:二甲亚砜 (DMSO) 表现出一系列药理作用,可能有助于治疗组织损伤和受损的器官系统。这些特性包括改善血流、抑制过量谷氨酸引起的细胞毒性以及减轻炎症等。DMSO 的多功能性突出了含硫化合物在解决心脏和中枢神经系统损伤方面的潜在药理学应用 (Jacob & de la Torre, 2009)。

聚合物和材料科学应用

- 混合物中的氢键:对二甲亚砜 (DMSO) 及其与其他溶剂的混合物的研究提供了对氢键相互作用的见解,这对于理解这些混合物在各种应用中的溶解特性和行为至关重要。这些研究对于生物技术、电化学和激光物理学中的应用至关重要,其中 DMSO 作为溶剂的作用及其在分子水平上的相互作用至关重要 (Kiefer 等人, 2011)。

作用机制

Target of Action

Isocyanates, such as 2,4-Dimethylbenzene-1-sulfonyl isocyanate, are highly reactive molecules that are known to react with a variety of biological targets. They are particularly reactive towards compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The reactivity of isocyanates is due to the electrophilic nature of the isocyanate group (-N=C=O). This group can undergo reactions such as nucleophilic addition and substitution . For instance, in the presence of a compound with an active hydrogen atom, the isocyanate group can react to form a carbamate linkage .

Biochemical Pathways

Isocyanates in general can interfere with protein function by modifying amino acid residues, potentially disrupting enzymatic activity and cellular signaling pathways .

Result of Action

Exposure to isocyanates can lead to a variety of health effects, ranging from respiratory irritation to sensitization and asthma, depending on the level and duration of exposure .

Action Environment

Environmental factors such as temperature, humidity, and pH can influence the reactivity and stability of isocyanates. For example, higher temperatures can increase the rate of reaction, while the presence of moisture can lead to hydrolysis of the isocyanate group .

属性

IUPAC Name |

2,4-dimethyl-N-(oxomethylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-7-3-4-9(8(2)5-7)14(12,13)10-6-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMSCEBQAVDZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N=C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzene-1-sulfonyl isocyanate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2942879.png)

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2942882.png)

![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)

![4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide](/img/structure/B2942900.png)